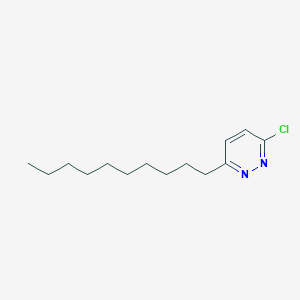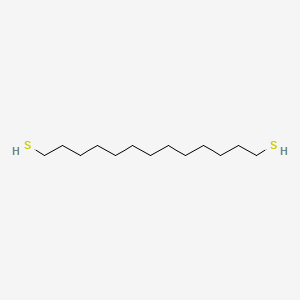
Formic acid;trifluorosilylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;trifluorosilylmethanol is a compound that combines the properties of formic acid and trifluorosilylmethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents Trifluorosilylmethanol, on the other hand, is a compound that contains a trifluorosilyl group attached to a methanol molecule
Vorbereitungsmethoden
The preparation of formic acid;trifluorosilylmethanol involves the synthesis of both formic acid and trifluorosilylmethanol, followed by their combination. Formic acid can be produced through various methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Trifluorosilylmethanol can be synthesized by reacting trifluorosilane with methanol under controlled conditions. The combination of these two compounds can be achieved through a condensation reaction, where formic acid reacts with trifluorosilylmethanol to form the desired product.
Analyse Chemischer Reaktionen
Formic acid;trifluorosilylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Formic acid is known to act as both a reducing agent and an oxidizing agent . It can reduce metal ions and other compounds, while also being oxidized to carbon dioxide and water. Trifluorosilylmethanol can undergo substitution reactions, where the trifluorosilyl group is replaced by other functional groups. Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Formic acid;trifluorosilylmethanol has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, it can be used as a preservative and antibacterial agent In industry, it can be used in the production of various chemicals and materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of formic acid;trifluorosilylmethanol involves its interaction with molecular targets and pathways in biological systems. Formic acid is known to inhibit certain enzymes and disrupt cellular processes . It can also act as a proton donor, affecting the pH and ionic balance in cells. Trifluorosilylmethanol can interact with proteins and other biomolecules, altering their structure and function. The combined effects of formic acid and trifluorosilylmethanol result in a unique mechanism of action that can be exploited for various applications.
Vergleich Mit ähnlichen Verbindungen
Formic acid;trifluorosilylmethanol can be compared with other similar compounds, such as acetic acid, propionic acid, and trifluorosilyl compounds While acetic acid and propionic acid are also carboxylic acids, they have different chemical properties and reactivity compared to formic acid Trifluorosilyl compounds, on the other hand, share some similarities with trifluorosilylmethanol but differ in their specific functional groups and reactivity
Eigenschaften
CAS-Nummer |
138196-37-9 |
|---|---|
Molekularformel |
C2H5F3O3Si |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
formic acid;trifluorosilylmethanol |
InChI |
InChI=1S/CH3F3OSi.CH2O2/c2-6(3,4)1-5;2-1-3/h5H,1H2;1H,(H,2,3) |
InChI-Schlüssel |
JUVHUDQJXHVFIW-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)[Si](F)(F)F.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
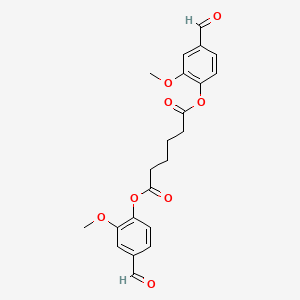

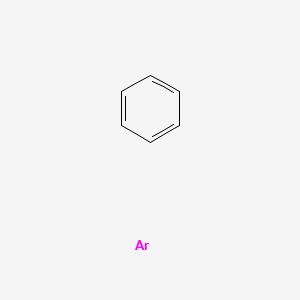
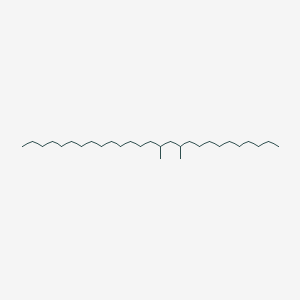
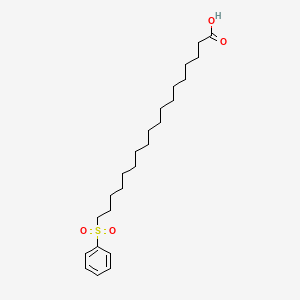
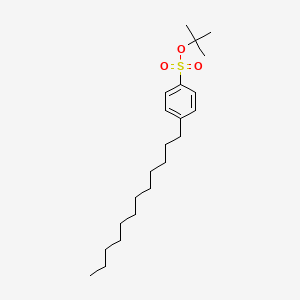



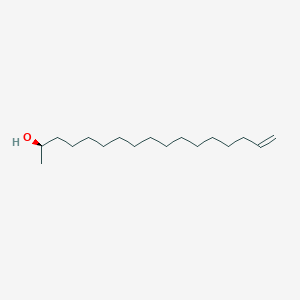
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
